7-Methyl-2-[3-(morpholin-4-yl)propyl]-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
7-Methyl-2-[3-(morpholin-4-yl)propyl]-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of heterocyclic compounds It features a chromeno[2,3-c]pyrrole core structure, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-2-[3-(morpholin-4-yl)propyl]-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The starting materials often include substituted chromenes and pyrroles, which undergo a series of reactions such as nitration, alkylation, and cyclization to form the final product. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and scalability. Flow chemistry techniques allow for precise control over reaction parameters, leading to consistent product quality and reduced production costs. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be integrated into the production process to improve sustainability.
Chemical Reactions Analysis
Types of Reactions
7-Methyl-2-[3-(morpholin-4-yl)propyl]-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dichloromethane, ethanol, and water are often used, depending on the reaction type.
Major Products Formed
The major products formed from these reactions include amino derivatives, hydroxylated compounds, and various substituted analogs. These products can be further utilized in different applications or as intermediates in the synthesis of more complex molecules.
Scientific Research Applications
7-Methyl-2-[3-(morpholin-4-yl)propyl]-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Methyl-2-[3-(morpholin-4-yl)propyl]-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Known for their diverse biological activities and structural similarity to the chromeno[2,3-c]pyrrole core.
Imidazole Derivatives: Possess a similar heterocyclic structure and are used in various therapeutic applications.
Pyrrole Derivatives: Share the pyrrole core structure and exhibit a range of biological activities.
Uniqueness
7-Methyl-2-[3-(morpholin-4-yl)propyl]-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is unique due to its specific combination of functional groups and heterocyclic structure, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C25H25N3O6 |
---|---|
Molecular Weight |
463.5 g/mol |
IUPAC Name |
7-methyl-2-(3-morpholin-4-ylpropyl)-1-(3-nitrophenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C25H25N3O6/c1-16-6-7-20-19(14-16)23(29)21-22(17-4-2-5-18(15-17)28(31)32)27(25(30)24(21)34-20)9-3-8-26-10-12-33-13-11-26/h2,4-7,14-15,22H,3,8-13H2,1H3 |
InChI Key |
NCXVEXDTHMEIGS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CCCN4CCOCC4)C5=CC(=CC=C5)[N+](=O)[O-] |
Origin of Product |
United States |
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